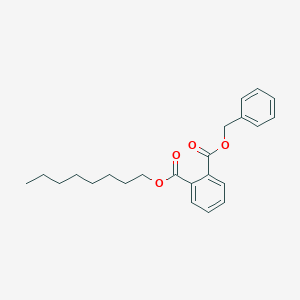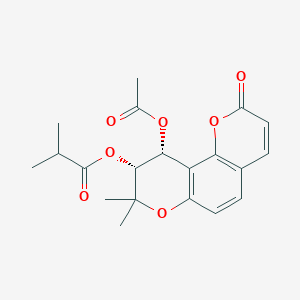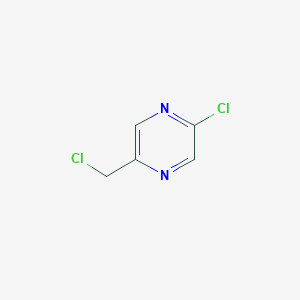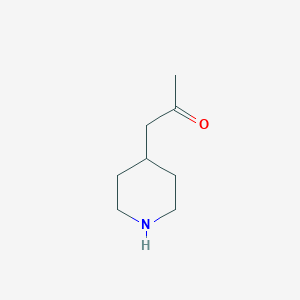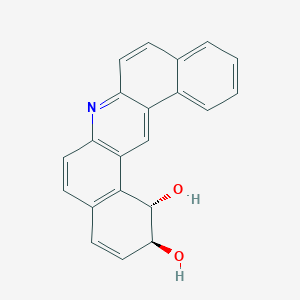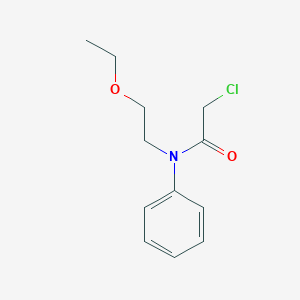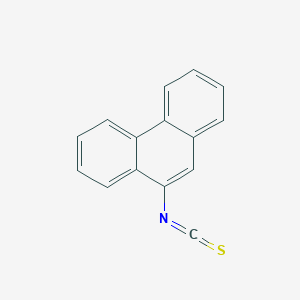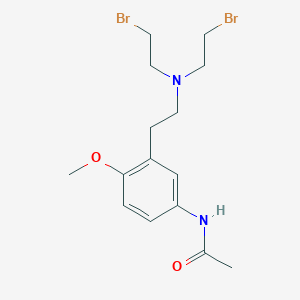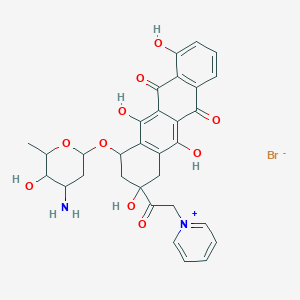
14-Carminomycyl-N-pyridinium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
14-Carminomycyl-N-pyridinium bromide is a synthetic compound that has been widely used in scientific research applications due to its unique biochemical and physiological properties. This compound is commonly referred to as CPB-14 and is a potent inhibitor of the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of the neurotransmitter acetylcholine, which is essential for proper cognitive function. CPB-14 has been shown to have a high affinity for AChE, making it an important tool in the study of this enzyme and its role in various diseases.
Mécanisme D'action
CPB-14 works by binding to the active site of 14-Carminomycyl-N-pyridinium bromide, preventing the breakdown of acetylcholine. This results in an increase in acetylcholine levels, which can have various physiological effects. CPB-14 has been shown to have a high affinity for 14-Carminomycyl-N-pyridinium bromide, making it a potent inhibitor of this enzyme.
Effets Biochimiques Et Physiologiques
CPB-14 has been shown to have various biochemical and physiological effects. The compound has been shown to increase acetylcholine levels in the brain, which can improve cognitive function. CPB-14 has also been shown to have neuroprotective effects, which may be useful in the treatment of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
CPB-14 has several advantages for lab experiments, including its potency and specificity for 14-Carminomycyl-N-pyridinium bromide. The compound is also relatively stable and easy to purify. However, there are also some limitations to the use of CPB-14 in lab experiments. The compound is toxic at high concentrations, which can limit its use in certain assays. Additionally, CPB-14 has a relatively short half-life, which can make it difficult to use in long-term experiments.
Orientations Futures
There are several future directions for the use of CPB-14 in scientific research. One potential application is in the development of new treatments for neurological disorders, including Alzheimer's disease and Parkinson's disease. CPB-14 has been shown to have neuroprotective effects, which may be useful in the treatment of these conditions. Additionally, CPB-14 may be useful in the study of other enzymes involved in neurotransmitter regulation, which could lead to the development of new therapies for various diseases.
Méthodes De Synthèse
CPB-14 is synthesized through a multi-step process that involves the reaction of pyridine with various reagents to create the final product. The synthesis of CPB-14 is complex and requires a high level of expertise in organic chemistry. The compound is typically obtained in a crystalline form, which allows for easy purification and characterization.
Applications De Recherche Scientifique
CPB-14 has been extensively used in scientific research applications due to its ability to inhibit 14-Carminomycyl-N-pyridinium bromide. This enzyme is involved in various physiological processes, including the regulation of neurotransmitter levels in the brain. CPB-14 has been shown to be an effective tool in the study of 14-Carminomycyl-N-pyridinium bromide and its role in various diseases, including Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
108936-91-0 |
|---|---|
Nom du produit |
14-Carminomycyl-N-pyridinium bromide |
Formule moléculaire |
C31H31BrN2O10 |
Poids moléculaire |
671.5 g/mol |
Nom IUPAC |
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-4,6,9,11-tetrahydroxy-9-(2-pyridin-1-ium-1-ylacetyl)-8,10-dihydro-7H-tetracene-5,12-dione;bromide |
InChI |
InChI=1S/C31H30N2O10.BrH/c1-14-26(36)17(32)10-21(42-14)43-19-12-31(41,20(35)13-33-8-3-2-4-9-33)11-16-23(19)30(40)25-24(28(16)38)27(37)15-6-5-7-18(34)22(15)29(25)39;/h2-9,14,17,19,21,26,36,41H,10-13,32H2,1H3,(H2-,34,37,38,39,40);1H |
Clé InChI |
HOGZQUMZIYVPAR-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C[N+]6=CC=CC=C6)O)N)O.[Br-] |
SMILES canonique |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C[N+]6=CC=CC=C6)O)N)O.[Br-] |
Synonymes |
14-carminomycyl-N-pyridinium 14-carminomycyl-N-pyridinium bromide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



